Methyl 2-nitro-6-sulfamoylbenzoate is an organic compound that combines a nitro group and a sulfamoyl group attached to a benzoate structure. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities.
The compound can be synthesized through a series of chemical reactions involving methyl benzoate, nitrating agents, and sulfamoylating agents. The synthesis typically involves nitration followed by sulfonation processes, which are crucial for introducing the functional groups necessary for its reactivity and biological activity.
Methyl 2-nitro-6-sulfamoylbenzoate belongs to the class of nitrobenzoates, which are aromatic compounds containing both nitro and carboxylate functionalities. It is further classified under sulfonamides due to the presence of the sulfamoyl group.
The synthesis of methyl 2-nitro-6-sulfamoylbenzoate generally involves two main steps:
Methyl 2-nitro-6-sulfamoylbenzoate undergoes several types of reactions:
The mechanism of action for methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with biological targets, particularly through redox reactions involving the nitro group. The generation of reactive intermediates from the nitro moiety can lead to interactions with cellular components, potentially influencing metabolic pathways.
Methyl 2-nitro-6-sulfamoylbenzoate has several significant applications:
The compound is systematically named as methyl 2-nitro-6-[(aminosulfonyl)benzoate], reflecting the IUPAC prioritization of the carboxylic ester and sulfonamide groups. Its structure features a benzoate core with ortho-positioned nitro (–NO₂) and meta-positioned sulfamoyl (–SO₂NH₂) substituents relative to the ester moiety. Key identifiers include:
O=C(OC)C1=C(S(=O)(N)=O)C=CC=C1[N+]([O-])=O [1] Structural Features:
Table 1: Core Identifiers of Methyl 2-Nitro-6-sulfamoylbenzoate
| Property | Value |
|---|---|
| Systematic Name | Methyl 2-nitro-6-sulfamoylbenzoate |
| CAS No. | 288257-84-1 |
| Molecular Formula | C₈H₈N₂O₆S |
| Molecular Weight | 260.22 g/mol |
| Key Functional Groups | Carboxylate ester, sulfonamide, nitroaromatic |
The compound emerged from methodologies developed for ortho-substituted benzoates, particularly advancements in:
Table 2: Key Precursors and Synthetic Routes
| Precursor Compound | CAS No. | Role in Synthesis |
|---|---|---|
| Methyl 2-nitrobenzoate | 606-27-9 | Direct substrate for C6 sulfonation |
| Methyl 2-sulfamoylbenzoate | 57683-71-3 | Nitration target for positional isomers |
| Methyl 4-nitro-2-sulfamoylbenzoate | 2297-01-0 | Demonstrates nitro group positional effects |
This molecule bridges two critical domains of organic chemistry:
Table 3: Functional Group Contributions to Reactivity
| Group | Electronic Effect | Synthetic Applications |
|---|---|---|
| Sulfamoyl (–SO₂NH₂) | Moderate σ-withdrawal, π-donation | Heterocycle synthesis, enzyme inhibition |
| ortho-Nitro (–NO₂) | Strong σ/π-withdrawal | Nucleophilic substitution, reduction to amines, metalation director |
| Methyl ester (–CO₂CH₃) | Weak π-acceptance | Transesterification, hydrolysis to acids |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: